molecular formula C9H7ClFNO4 B13933781 Ethyl 4-chloro-2-fluoro-5-nitrobenzoate

Ethyl 4-chloro-2-fluoro-5-nitrobenzoate

Cat. No.: B13933781
M. Wt: 247.61 g/mol
InChI Key: RNVKCYZZDSDDLB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluoro-5-nitrobenzoate is a substituted benzoate ester of interest in synthetic organic chemistry and pharmaceutical research. This compound features three distinct functional groups—a chloro, a fluoro, and a nitro substituent on an aromatic ring—making it a versatile and valuable intermediate for constructing more complex molecules . Its primary research application lies in its role as a building block for the synthesis of various heterocycles and active pharmaceutical ingredients (APIs), particularly through nucleophilic aromatic substitution reactions where the nitro group acts as a strong activator . The presence of multiple halogen atoms allows for selective further functionalization, such as in Suzuki-Miyaura or other metal-catalyzed cross-coupling reactions, to create biaryl structures . The ethyl ester group can serve as a protected carboxylic acid, which can be readily hydrolyzed at a later stage to the corresponding benzoic acid derivative, a common motif in many drug molecules . As a standard handling precaution, this compound should be considered a potential irritant to the skin, eyes, and respiratory system . This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

ethyl 4-chloro-2-fluoro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO4/c1-2-16-9(13)5-3-8(12(14)15)6(10)4-7(5)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVKCYZZDSDDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Process

A novel nitration process involves reacting 2-chloro-4-fluorobenzoic acid or alkyl 2-chloro-4-fluorobenzoate with a nitrating agent prepared from oleum (fuming sulfuric acid) and nitric acid or its salts. This method offers improved yields and purity compared to traditional nitration with mixed acids.

  • The nitration is conducted under controlled low temperatures (0–10 °C) to minimize side reactions.
  • The crude nitrated product is isolated by precipitation upon addition of the reaction mixture to cold water or ice.
  • The crude product typically contains 85–95% of 2-chloro-4-fluoro-5-nitrobenzoic acid by HPLC area percentage.
  • Purification is achieved by recrystallization from solvents such as hydrocarbons, halogenated solvents, esters, or ketones.

This process is scalable and suitable for industrial production, offering a balance between reaction efficiency and environmental considerations.

Preparation via 2-chloro-4-fluoro-5-nitrotrichloromethane Benzene Intermediate

An alternative synthetic route involves:

  • Starting from 2-chloro-4-fluorotrichlorotoluene, which is nitrated using a sulfuric acid-nitric acid mixture (sulfonitric mixture) at low temperatures (0–4 °C) to form 2-chloro-4-fluoro-5-nitrotrichloromethane benzene.
  • This intermediate is then hydrolyzed under acidic conditions (sulfuric acid diluted to 80–85%, heated to 80–110 °C) to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • The nitration step achieves a high molar yield (~96%) with a melting point of 59–62 °C for the intermediate.
  • Hydrolysis yields vary between 82–91% depending on conditions, with the final acid melting point around 148–153 °C.

This method is advantageous due to high yields, mild conditions, and the use of a versatile intermediate that can be converted into various derivatives including esters, acyl chlorides, and amides.

Industrially Relevant Synthesis from 2-chloro-4-fluorotoluene

A comprehensive industrial synthesis involves:

  • Photochlorination of 2-chloro-4-fluorotoluene to form 2-chloro-4-fluorobenzylidene dichloride.
  • Mixed acid nitration of this intermediate.
  • Hydrolysis and oxidation steps to convert the nitrated intermediate to 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Subsequent esterification to the ethyl ester.

This method boasts a total yield above 80%, mild reaction conditions, short cycle times, low waste production, and low equipment demands, making it suitable for large-scale production.

Comparative Data Table of Key Preparation Steps

Step Conditions Yield (%) Melting Point (°C) Notes
Nitration (oleum + HNO3) 0–10 °C, precipitation in cold water 85–95 (crude) Not specified High purity crude product, recrystallization needed
Nitration (sulfuric acid-nitric acid mix) 0–4 °C, 4.5 h addition + 2 h reaction 96.2 59–62 (intermediate) High molar yield, intermediate isolated as solid
Hydrolysis of intermediate 80–110 °C, 3 h 82–91 148–153 Acid product, purified by extraction and crystallization
Esterification (general) Acid catalysis or acyl chloride route Not specified Not specified Standard esterification methods apply
Industrial synthesis from 2-chloro-4-fluorotoluene Photochlorination, nitration, hydrolysis, oxidation >80 total yield Not specified Efficient, mild, low waste, scalable

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Iron powder and hydrochloric acid under reflux conditions.

    Hydrolysis: Aqueous sodium hydroxide or sulfuric acid under reflux.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-chloro-2-fluoro-5-aminobenzoate.

    Hydrolysis: Formation of 4-chloro-2-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-chloro-2-fluoro-5-nitrobenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: As a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Ethyl 5-Bromo-2-Chloro-4-Fluorobenzoate (CAS 351325-30-9)
  • Formula : C₉H₇BrClFO₂
  • Molecular Weight : 281.51 g/mol
  • Key Differences: Bromine replaces the nitro group at position 5. Lower polarity due to the absence of a nitro group. Higher molecular weight (Br vs. NO₂ substitution).
Ethyl 2-Bromo-4-Fluoro-5-Nitrobenzoate
  • Formula: C₉H₇BrFNO₄
  • Molecular Weight : 308.52 g/mol
  • Key Differences :
    • Bromine at position 2 instead of fluorine.
    • Increased steric bulk and altered electronic effects (Br is less electronegative than F).

Functional Group Modifications

Ethyl 2-Ethoxy-4-Fluoro-5-Nitrobenzoate (CAS 1033716-12-9)
  • Formula: C₁₁H₁₂FNO₅
  • Molecular Weight : 257.21 g/mol
  • Key Differences: Ethoxy group replaces chlorine at position 2.
Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate (CAS 1823375-29-6)
  • Formula : C₉H₈ClFO₃
  • Molecular Weight : 218.61 g/mol
  • Key Differences :
    • Hydroxy group replaces nitro at position 2.
    • Increased hydrogen-bonding capacity, altering solubility and crystal packing .

Parent Acid and Derivatives

4-Chloro-2-Fluoro-5-Nitrobenzoic Acid (CAS 35112-05-1)
  • Formula: C₇H₃ClFNO₄
  • Molecular Weight : 219.56 g/mol
  • Key Differences :
    • Carboxylic acid instead of ethyl ester.
    • Higher polarity and lower lipophilicity.
5-Chloro-4-Fluoro-2-Nitrobenzoic Acid (CAS 138762-97-7)
  • Formula: C₇H₃ClFNO₄
  • Molecular Weight : 219.56 g/mol
  • Key Differences :
    • Nitro group at position 2 instead of 5.
    • Altered electronic effects (meta vs. para substitution relative to Cl/F).

Methoxy and Hydroxy Derivatives

Ethyl 5-Chloro-2-Fluoro-4-Methoxybenzoate (CAS 1266193-22-9)
  • Formula : C₁₀H₁₁ClFO₃
  • Molecular Weight : 245.64 g/mol
  • Key Differences: Methoxy group at position 4 instead of nitro.

Structural and Functional Implications

Electronic Effects

  • Nitro Group : Strong electron-withdrawing effect stabilizes negative charge, influencing reactivity in nucleophilic substitution or reduction reactions.
  • Halogens : Fluorine’s electronegativity enhances ring electron deficiency, while chlorine provides moderate electron withdrawal.

Solubility and Lipophilicity

  • Ethyl esters generally exhibit higher lipophilicity than carboxylic acids, enhancing membrane permeability in biological systems .


  • Hydroxy or methoxy groups increase polarity, improving aqueous solubility .

Crystallographic Considerations

  • While crystallographic data for the title compound is unavailable, tools like SHELX and ORTEP are widely used for structural analysis of similar benzoate derivatives .

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